molecular formula C13H8F2N2O2S2 B5914590 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B5914590
M. Wt: 326.3 g/mol
InChI Key: MUDVVRJIYANNQS-UHFFFAOYSA-N
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Description

2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a novel compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolo[4,5-b]pyridine family, which has been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in bacterial and fungal growth. It may also exert its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
In addition to its antimicrobial, anti-inflammatory, and antioxidant properties, 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one in lab experiments is its broad spectrum of antimicrobial activity, which makes it useful for testing against a variety of bacterial and fungal strains. However, the limitations of this compound include its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One area of interest is its potential as an anticancer agent, and further studies are needed to elucidate its mechanism of action and efficacy in different types of cancer. Another potential direction is the development of more soluble derivatives of this compound, which could improve its bioavailability and expand its potential applications. Finally, further research is needed to fully understand the range of physiological effects of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves the reaction of 2,6-difluorobenzylamine with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide and potassium hydroxide to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one have been investigated in various scientific studies. This compound has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O2S2/c14-7-2-1-3-8(15)6(7)5-20-13-17-12-11(21-13)9(18)4-10(19)16-12/h1-4H,5H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVVRJIYANNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=NC3=C(S2)C(=CC(=O)N3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-difluorophenyl)methylsulfanyl]-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

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